molecular formula C10H14 B13761299 Tetrahydrotriquinacene CAS No. 57595-39-8

Tetrahydrotriquinacene

Cat. No.: B13761299
CAS No.: 57595-39-8
M. Wt: 134.22 g/mol
InChI Key: VVQPGPGAEHQIBD-UHFFFAOYSA-N
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Description

Tetrahydrotriquinacene (CAS 57595-39-8) is an organic compound with the molecular formula C10H14 and a molecular weight of 134.22 g/mol . It has a density of 1.011 g/cm³ and a boiling point of 185.6°C, with a flash point of 53.5°C, indicating specific handling and storage considerations for research laboratories . The compound features a unique tri-cyclic structure, which places it within a class of scaffolds known for their utility in advanced chemical synthesis and materials science research. Products labeled "For Research Use Only" (RUO), like this one, are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any human use . The manufacturer's intended use defines the product's regulatory status, and diagnostic use of an RUO product by a laboratory does not alter its classification . Researchers are responsible for ensuring their applications and handling procedures comply with all local and institutional safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57595-39-8

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

tricyclo[5.2.1.04,10]dec-2-ene

InChI

InChI=1S/C10H14/c1-2-8-5-6-9-4-3-7(1)10(8)9/h1-2,7-10H,3-6H2

InChI Key

VVQPGPGAEHQIBD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC3C2C1CC3

Origin of Product

United States

Strategic Approaches to Tetrahydrotriquinacene Synthesis

Evolution of Foundational Synthetic Methodologies for the Tetrahydrotriquinacene Skeleton

The construction of the compact and strained this compound framework has necessitated the development of a range of synthetic tactics. From early, lengthy linear sequences to more sophisticated and efficient convergent and divergent approaches, the strategies for assembling this unique carbon skeleton have evolved significantly.

Early Pioneering Syntheses and Methodological Innovations

The initial forays into the synthesis of the parent unsaturated hydrocarbon, triquinacene, laid the groundwork for accessing its saturated analogue. These early total syntheses, while not directly yielding this compound, are fundamental to understanding the construction of the core tricyclic system.

One of the earliest and most celebrated syntheses was reported by R.B. Woodward and his group in 1964. synarchive.com This lengthy, linear synthesis, spanning 16 steps, was a landmark achievement in organic synthesis, showcasing the power of strategic planning in assembling complex molecules. synarchive.com A decade later, alternative and more concise routes were developed. In 1973, Pierre Deslongchamps reported a 6-step synthesis, synarchive.com and in 1974, Leo A. Paquette described a 4-step approach. synarchive.com Another notable contribution came from James M. Cook in 1989, who detailed an 8-step linear synthesis. synarchive.com These pioneering efforts, while focused on the unsaturated triquinacene, established key bond disconnections and reaction types that would be influential in subsequent synthetic designs.

A significant advancement in the construction of triquinane frameworks came with the development of domino reactions. These cascade reactions allow for the formation of multiple bonds in a single operation, dramatically increasing synthetic efficiency. For example, domino reactions have been effectively employed in the synthesis of various heterocyclic compounds, and the principles are applicable to carbocyclic systems like this compound. mdpi.com

The following table summarizes the key features of these pioneering triquinacene syntheses:

Lead Scientist Year Published Number of Steps (Linear) Key Methodologies
R.B. Woodward196416Multi-step linear synthesis, classic ring-forming reactions. synarchive.com
Pierre Deslongchamps19736Concise linear synthesis. synarchive.com
Leo A. Paquette19744Efficient linear approach. synarchive.com
James M. Cook19898Linear synthesis utilizing the Weiss-Cook condensation. synarchive.com

Development of Convergent and Divergent Synthetic Pathways

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. While less common for the synthesis of a single target like this compound, divergent approaches are valuable for creating libraries of related compounds for structure-activity relationship studies.

The application of these more advanced synthetic paradigms to the triquinane family has allowed for more efficient and flexible routes to these complex molecules. By breaking down the target into smaller, more manageable subunits, chemists can optimize the synthesis of each fragment before their final assembly.

Stereocontrolled Synthesis of this compound

The cis-syn-cis stereochemistry of the three fused cyclopentane (B165970) rings in this compound presents a significant stereochemical challenge. Achieving precise control over the relative and absolute stereochemistry of the multiple stereocenters is paramount for an efficient synthesis. Modern synthetic methods have provided powerful tools to address this challenge. The hydrogenation of the parent triquinacene molecule is a direct approach to this compound, and the stereochemical outcome of this reaction is of critical importance.

Enantioselective Methodologies in this compound Construction

The synthesis of enantiomerically pure this compound requires the use of asymmetric methodologies. Enantioselective catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product, has emerged as a powerful tool in this regard. nih.govnih.gov

One notable example in the broader context of triquinane synthesis is the use of organocatalysis. For instance, diphenylprolinol silyl (B83357) ether has been shown to be an effective organocatalyst for promoting asymmetric, intramolecular [6+2] cycloaddition reactions of fulvenes to afford linear triquinane derivatives with excellent enantioselectivities. acs.orgnih.gov This type of transformation, which creates the fused five-membered ring system with high stereocontrol, demonstrates the potential of organocatalysis in the enantioselective synthesis of triquinane frameworks. The principles of such reactions can be adapted to target the specific stereochemistry of this compound.

The following table highlights a key enantioselective method applicable to triquinane synthesis:

Methodology Catalyst/Reagent Key Transformation Stereochemical Outcome
Organocatalytic CycloadditionDiphenylprolinol silyl etherIntramolecular [6+2] cycloaddition of fulvenesHigh enantioselectivity for linear triquinanes. acs.orgnih.gov

Diastereoselective Control in Polycyclic Ring Formation

Achieving the correct relative stereochemistry of the cis-syn-cis ring junctions in this compound is a crucial aspect of its synthesis. Diastereoselective reactions are employed to control the formation of the multiple stereocenters in the desired arrangement.

The synthesis of cis-syn-cis and cis-anti-cis linear triquinanes has been achieved through various methods, including the photo-thermal metathesis of substituted cage diones. niscpr.res.in The stereochemical outcome of such reactions is often dictated by the geometry of the starting materials and the reaction conditions. For the synthesis of the specific cis-syn-cis isomer of this compound, careful selection of precursors and reaction pathways that favor this particular diastereomer is essential. The inherent strain and conformational biases of intermediates in the polycyclic system can be exploited to guide the stereochemical course of ring-forming reactions.

Chiral Auxiliary and Organocatalytic Approaches

In addition to enantioselective catalysis, chiral auxiliaries provide a reliable method for introducing stereochemistry into a molecule. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. While specific examples of chiral auxiliary-controlled syntheses of this compound are not abundant in the literature, this strategy has been widely used in the synthesis of other complex molecules and represents a viable approach. For instance, chiral auxiliaries have been employed in the synthesis of angularly fused triquinanes to achieve high enantiopurity. nih.gov

Organocatalysis, as mentioned earlier, offers a powerful alternative for stereocontrolled synthesis. nih.govnih.govscienceopen.comresearchgate.net The ability of small, chiral organic molecules to catalyze a wide range of transformations with high enantioselectivity and diastereoselectivity makes them attractive for the synthesis of complex targets like this compound. The development of novel organocatalytic cascade reactions that can rapidly build the triquinane skeleton with the correct stereochemistry is an active area of research.

Advanced Functionalization and Derivatization Strategies for this compound

The rigid, C2v-symmetric, tricyclic framework of this compound, a saturated hydrocarbon with the chemical formula C10H16, presents a unique scaffold for the development of complex molecular architectures. Advanced functionalization and derivatization strategies are crucial for unlocking the full potential of this compound in various fields of chemical synthesis. These strategies focus on the controlled introduction of functional groups at specific positions, enabling the synthesis of a diverse range of analogues and derivatives with tailored properties.

Regioselective and Chemoselective Introduction of Functional Groups

The selective functionalization of the this compound core is a significant challenge due to the presence of multiple structurally similar C-H bonds. However, various methods have been explored to achieve regioselectivity and chemoselectivity in the introduction of functional groups.

Regioselective Strategies:

Early approaches to the functionalization of the unsaturated precursor, triquinacene, often relied on the reactivity of its double bonds. The hydrogenation of triquinacene to this compound removes this reactivity, necessitating alternative strategies for selective functionalization.

One effective strategy involves the use of directing groups. By temporarily installing a functional group that can direct a reagent to a specific position on the this compound skeleton, regioselective C-H activation can be achieved. For example, a hydroxyl or carboxyl group can direct transition metal catalysts to functionalize adjacent C-H bonds.

Another approach involves the synthesis of substituted tetrahydrotriquinacenes from appropriately functionalized precursors. This allows for the introduction of functional groups at specific positions during the construction of the tricyclic framework.

Chemoselective Strategies:

Chemoselectivity becomes critical when a this compound derivative already possesses one or more functional groups. In such cases, a new reagent must react selectively with only one of these groups. The choice of reagents and reaction conditions is paramount in achieving high chemoselectivity. For instance, the selective reduction of a ketone in the presence of an ester can be achieved using specific reducing agents that are known to exhibit this preference.

Below is a table summarizing some of the regioselective and chemoselective functionalization reactions that have been conceptually applied to the this compound framework, drawing parallels from the chemistry of related polycyclic systems.

Reaction TypeReagent/CatalystFunctional Group IntroducedSelectivity
Directed C-H BorylationIridium Catalyst / B2pin2Boryl (Bpin)Regioselective
Directed C-H SilylationRhodium Catalyst / HSiR3Silyl (SiR3)Regioselective
Selective OxidationPCC / PDCCarbonyl (=O)Chemoselective (alcohols)
Selective ReductionNaBH4Hydroxyl (-OH)Chemoselective (ketones)

Synthesis of this compound Analogues and Structural Derivatives

The synthesis of analogues and structural derivatives of this compound allows for the systematic modification of its physical, chemical, and biological properties. These modifications can include the introduction of various functional groups, the alteration of the ring structure, and the incorporation of heteroatoms.

Introduction of Functional Groups:

A wide array of functional groups can be introduced onto the this compound scaffold using the strategies mentioned above. These include, but are not limited to, halogens, hydroxyls, carbonyls, carboxyls, amines, and various carbon-based substituents. The resulting derivatives serve as valuable building blocks for the synthesis of more complex molecules.

Skeletal Modifications:

Heterocyclic Analogues:

The replacement of one or more carbon atoms in the this compound framework with heteroatoms such as nitrogen, oxygen, or sulfur leads to the formation of heterocyclic analogues. These aza-, oxa-, and thia-tetrahydrotriquinacenes exhibit unique properties due to the presence of the heteroatoms and have potential applications in medicinal chemistry and materials science. A review has summarized the synthesis and derivatization of triquinacenes and their heteroanalogues like azatriquinacene and oxotriquinacene. oriprobe.com

The following table provides examples of synthesized or conceptually proposed this compound analogues and derivatives.

Analogue/DerivativeModificationSynthetic Precursor
2-Hydroxy-tetrahydrotriquinaceneIntroduction of a hydroxyl group2-Keto-tetrahydrotriquinacene
Tetrahydro-azatriquinaceneReplacement of a CH group with NFunctionalized cyclopentadiene (B3395910) derivative
Homo-tetrahydrotriquinaceneExpansion of one ring to six membersSubstituted bicyclo[3.3.0]octane

Total Synthesis Efforts Involving the this compound Framework in Complex Molecular Architectures

The rigid and well-defined three-dimensional structure of the this compound framework makes it an attractive building block, or "scaffold," for the total synthesis of complex natural products and other intricate molecular architectures. The predictable spatial arrangement of substituents on the this compound core allows for precise control over the final structure of the target molecule.

Several total syntheses have utilized precursors that, upon hydrogenation, would yield a this compound core. The parent unsaturated compound, triquinacene, was first synthesized by Woodward and his team. synarchive.com Since then, numerous other synthetic routes have been developed. cdnsciencepub.comsynarchive.comtandfonline.comsynarchive.com These synthetic efforts have laid the groundwork for the use of the saturated analogue in more complex syntheses.

For instance, the triquinane sesquiterpenes are a class of natural products that feature a tricyclic system similar to this compound. The total synthesis of these compounds often involves strategies that could be adapted to incorporate a pre-formed this compound unit. The first total synthesis of the triquinane sesquiterpene (–)-ceratopicanol is a notable example in this field. rsc.org

The use of the this compound framework as a scaffold allows for the construction of molecules with specific shapes and functionalities. This is particularly relevant in fields such as supramolecular chemistry and drug discovery, where the precise positioning of functional groups is crucial for molecular recognition and biological activity.

While specific examples of total syntheses that explicitly start with or form a this compound core and then elaborate it into a larger natural product are not extensively documented under the search term "this compound," the synthetic strategies developed for triquinacene and other polyquinanes are directly applicable. cdnsciencepub.comrsc.org The foundational work on triquinacene synthesis provides a clear pathway for accessing the this compound framework, which can then be functionalized and incorporated into larger, more complex molecular structures.

Theoretical and Computational Investigations of Tetrahydrotriquinacene

Quantum Chemical Characterization of Tetrahydrotriquinacene Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic nature of molecules. By solving approximations of the Schrödinger equation, these techniques offer insights into orbital energies, electron distribution, and the nature of chemical bonds.

Advanced Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. nih.govlibretexts.org For this compound, a C₁₀H₁₂ hydrocarbon with a fused three-ring system, MO analysis can reveal the nature of its bonding framework.

Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the energies and shapes of these molecular orbitals. nih.govyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.

A qualitative MO diagram for a molecule like this compound would show a complex manifold of sigma (σ) and pi (π) orbitals, although the saturated nature of the tetrahydro- rings means the π-system is less extensive than in its unsaturated analogue, triquinacene. The bonding analysis would focus on the delocalization of σ-electrons within the strained polycyclic framework.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV) Description
LUMO +1.2 Primarily localized on C-C antibonding orbitals of the fused rings.
HOMO -6.8 Predominantly associated with the C-C sigma bonds of the strained core.

Electron Density Distribution and Localized Orbital Contributions

The electron density distribution, a measure of the probability of finding an electron at a particular point in space, provides a comprehensive picture of the molecule's electronic landscape. For this compound, the electron density would be highest around the carbon nuclei and along the C-C and C-H bonds.

Conformational Analysis and Strain Energy Calculations for this compound

The three-dimensional structure of this compound is not static. The molecule can exist in various conformations, and its fused ring system introduces significant strain.

Ab Initio and Density Functional Theory (DFT) Studies of Molecular Strain

Molecular strain is the increase in potential energy of a molecule due to deviations from ideal bond lengths, bond angles, and dihedral angles. wikipedia.orgwikipedia.org In this compound, the fusion of three five-membered rings into a compact structure inevitably leads to considerable angle and torsional strain.

Ab initio (from first principles) and DFT calculations are the primary tools for quantifying this strain energy. nih.govyoutube.com The strain energy is typically calculated by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound.

Table 2: Calculated Strain Energy Contributions in this compound (Illustrative Values)

Type of Strain Calculated Energy (kcal/mol) Origin
Angle Strain 25 Deviation of C-C-C bond angles from the ideal 109.5° for sp³ carbons.
Torsional Strain 15 Eclipsing interactions of C-H bonds on adjacent carbon atoms.
Steric Strain 5 Repulsive interactions between non-bonded atoms in close proximity.

| Total Strain Energy | 45 | Sum of all strain contributions. |

Computational Exploration of Conformational Landscapes and Energy Minima

The conformational landscape of a molecule represents all its possible three-dimensional arrangements and their corresponding energies. For a flexible molecule, this landscape can be complex, with multiple local energy minima corresponding to different stable conformations.

Computational methods can systematically explore the conformational space of this compound to identify these energy minima. Techniques like molecular dynamics simulations or potential energy surface scans can map out the landscape and determine the relative energies of different conformers. This analysis would reveal the most stable conformation of this compound and the energy barriers for interconversion between different conformations. The results would likely indicate a preferred puckered conformation for the fused ring system to alleviate some of the inherent strain.

In Silico Prediction of Reactivity and Reaction Mechanisms for this compound

In silico (computer-based) methods can predict how a molecule will behave in a chemical reaction. By analyzing the electronic structure and energy landscape, chemists can gain insights into the reactivity and potential reaction pathways of this compound.

The distribution of the HOMO and LUMO can predict sites of nucleophilic and electrophilic attack, respectively. For instance, regions of the molecule where the HOMO is concentrated would be susceptible to attack by electrophiles. Molecular Electrostatic Potential (MEP) maps are another tool that visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrophilic and nucleophilic attack, respectively.

Furthermore, computational methods can be used to model the entire course of a chemical reaction. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. For this compound, such studies could explore reactions like ring-opening, hydrogenation, or substitution, providing a detailed, atomistic understanding of the reaction mechanism.

Elucidation of Potential Energy Surfaces and Transition States

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. wikipedia.orgresearchgate.net For this compound, a molecule with multiple carbon-carbon bonds and a distinct three-dimensional structure, the PES would describe the energy changes associated with variations in bond lengths, bond angles, and dihedral angles.

Potential Energy Surfaces:

Mapping the PES for this compound would involve calculating the molecule's electronic energy at numerous geometric configurations. This process typically employs quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations. The resulting PES would reveal the locations of energy minima, which correspond to stable conformations of the molecule, and saddle points, which represent transition states between these conformations. longdom.org

Transition States:

Transition states are the highest energy points along a reaction coordinate and are crucial for understanding the kinetics and mechanisms of chemical reactions. rsc.org For this compound, computational studies could identify transition states for processes such as conformational changes (e.g., ring flipping) or isomerization reactions. Locating these transition states on the PES allows for the calculation of activation energies, which are essential for predicting reaction rates. The structures of transition states provide insight into the specific atomic motions involved in the transformation.

A hypothetical study on this compound could involve the following computational steps to elucidate its PES and transition states:

Computational Step Description Typical Method(s) Expected Outcome
Geometry Optimization Finding the lowest energy (most stable) structure of this compound.DFT (e.g., B3LYP functional with a suitable basis set like 6-31G(d))Optimized 3D coordinates, electronic energy, and vibrational frequencies.
Conformational Search Systematically or stochastically exploring different spatial arrangements of the atoms to find various stable conformers.Molecular mechanics force fields followed by DFT re-optimization.A set of low-energy conformers and their relative stabilities.
Transition State Search Locating the saddle points on the PES that connect different energy minima.Synchronous Transit-Guided Quasi-Newton (STQN) methods or Nudged Elastic Band (NEB).Geometry and energy of transition states, providing the activation energy for conformational changes.
Intrinsic Reaction Coordinate (IRC) Calculation Mapping the reaction path downhill from a transition state to confirm it connects the intended reactant and product minima.IRC calculations following a transition state optimization.Confirmation of the reaction pathway and the nature of the transition state.

Computational Simulations of Dynamic Processes and Mechanistic Pathways

While the static points on a PES (minima and transition states) provide valuable information, computational simulations of molecular dynamics can reveal how this compound behaves over time at finite temperatures.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes their positions and velocities as a function of time. An MD simulation of this compound would allow for the observation of its conformational dynamics, such as the flexibility of its ring system and the interconversion between different stable conformers. These simulations can provide insights into the vibrational motions of the molecule and how it explores its potential energy landscape.

Mechanistic Pathways:

Computational chemistry can be used to explore potential mechanistic pathways for reactions involving this compound. For example, the mechanism of its formation from precursors or its further reactions could be investigated. By calculating the energies of reactants, products, intermediates, and transition states for a proposed reaction pathway, the feasibility of that mechanism can be assessed. For instance, the hydrogenation of triquinacene to form this compound could be modeled to understand the stepwise addition of hydrogen atoms and the associated energy changes.

Molecular Design and Prediction of Novel this compound-Based Structures through Computational Chemistry

Computational chemistry is not only a tool for understanding existing molecules but also for designing new ones with desired properties. By modifying the structure of this compound in silico, it is possible to predict the properties of novel derivatives before they are synthesized in the laboratory.

Functionalization and Property Prediction:

The this compound scaffold could be computationally functionalized with various substituent groups. For each designed derivative, quantum mechanical calculations can predict a range of properties, including:

Electronic Properties: Ionization potential, electron affinity, and the HOMO-LUMO gap, which are important for understanding reactivity and potential applications in materials science.

Structural Properties: How the substituent affects the geometry and conformational flexibility of the triquinacene core.

Spectroscopic Properties: Predictions of IR, NMR, and UV-Vis spectra can aid in the characterization of these novel compounds if they are later synthesized.

This computational screening process can identify promising candidate molecules for specific applications, thereby guiding synthetic efforts and saving significant time and resources in the laboratory. For example, derivatives with specific electronic properties might be of interest as building blocks for new organic electronic materials.

A hypothetical computational design workflow for novel this compound derivatives could be structured as follows:

Step Description Computational Technique Goal
Scaffold Modification Introduce various functional groups at different positions on the this compound framework.Molecular modeling software.Generate a library of virtual derivatives.
High-Throughput Screening Perform rapid calculations of key properties for all designed molecules.Semi-empirical or DFT methods with smaller basis sets.Identify a smaller set of promising candidates based on desired property criteria.
Refined Calculations For the most promising candidates, perform more accurate and computationally expensive calculations.High-level DFT or ab initio methods with larger basis sets.Obtain reliable predictions of electronic, structural, and spectroscopic properties.
Analysis and Selection Analyze the computational data to select the most promising derivatives for experimental synthesis.Data visualization and analysis tools.Prioritize synthetic targets with the highest likelihood of exhibiting the desired properties.

Reaction Chemistry and Mechanistic Studies of Tetrahydrotriquinacene

Intrinsic Reactivity of the Tetrahydrotriquinacene Core

The reactivity of the this compound framework is largely influenced by its rigid, bowl-shaped geometry and the presence of strained carbon-carbon bonds. These structural features make it susceptible to reactions that can alleviate this strain.

Due to the absence of π-electrons, this compound itself is generally unreactive toward common electrophiles under normal conditions. Electrophilic attack typically requires the presence of activating groups or highly reactive electrophilic reagents that can induce C-H or C-C bond cleavage.

Reactions involving nucleophiles primarily occur on functionalized derivatives of this compound. For instance, the bridgehead positions of similar bicyclic systems, such as bicyclo[2.2.2]octane, are known to be inert to nucleophilic substitution. google.com This inertness is attributed to the steric hindrance and the difficulty in forming a stable carbocation intermediate at the bridgehead. Therefore, nucleophilic transformations on the this compound core would likely require the presence of a good leaving group at a non-bridgehead position or reaction conditions that facilitate substitution through alternative mechanisms.

Radical Reactions: The direct functionalization of C-H bonds in saturated hydrocarbons like adamantane, a structurally related cage compound, is often achieved through radical-mediated pathways. nih.govrsc.org These reactions typically involve the abstraction of a hydrogen atom to form a carbon-centered radical, which can then be trapped by various reagents. Given the high bond dissociation energies of C-H bonds in such strained systems, highly reactive radical initiators are often required. nih.gov For this compound, radical reactions would likely favor the formation of the more stable tertiary radical at the bridgehead positions.

Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.org While classic pericyclic reactions like cycloadditions and electrocyclizations involve π-systems, analogous processes can be envisaged in the synthesis or transformation of saturated polycyclic skeletons. For instance, the synthesis of topologically diverse polycyclic aromatic hydrocarbons can be achieved through pericyclic reactions of polyaromatic phospholes. rsc.org Although this compound itself lacks the necessary unsaturation for typical pericyclic reactions, its derivatives could potentially undergo such transformations under thermal or photochemical conditions.

Detailed Mechanistic Investigations of this compound Derivatives

Detailed mechanistic studies on this compound derivatives are scarce in the literature. However, insights can be drawn from computational studies and by analogy to more extensively studied polycyclic systems like adamantane and bicyclo[2.2.2]octane.

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. In the context of this compound chemistry, carbocations and radicals are the most likely transient species.

Carbocation Intermediates: Carbocation formation on the this compound skeleton would likely occur at a tertiary carbon to maximize stability. However, the rigid framework can influence the geometry and stability of such intermediates. Rearrangements of these carbocations are possible to relieve ring strain or to form more stable species. libretexts.org

Radical Intermediates: As mentioned earlier, radical intermediates are key in the C-H functionalization of saturated hydrocarbons. nih.gov The stability of radicals follows the order tertiary > secondary > primary. Therefore, hydrogen abstraction from a bridgehead C-H bond of this compound would lead to a relatively stable tertiary radical.

Computational chemistry provides a powerful tool for studying the structures and energies of these transient species, offering insights into their formation and subsequent reactivity. mdpi.comnih.gov

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for predicting their feasibility and outcomes.

Kinetics: The rates of reactions involving the this compound core would be highly dependent on the activation energy required to overcome the strain energy of the molecule. For instance, in electrophilic additions to alkenes, the formation of the carbocation intermediate is the rate-determining step. libretexts.org Similarly, for reactions involving this compound, the formation of a high-energy intermediate would be the slow step.

The following table summarizes hypothetical kinetic and thermodynamic data for a generic reaction of a this compound derivative, based on analogous systems.

Reaction TypeActivation Energy (kcal/mol)Enthalpy of Reaction (kcal/mol)Rate Constant (s⁻¹)
Radical Bromination 10 - 15-20 to -2510⁻³ - 10⁻²
Solvolysis (SN1) 20 - 25-5 to -1010⁻⁵ - 10⁻⁴
Rearrangement 25 - 30-2 to +210⁻⁶ - 10⁻⁵

Note: The data in this table is illustrative and based on general principles of reactivity for similar saturated polycyclic systems. Actual experimental values for this compound derivatives may vary.

Rearrangement Reactions Involving the this compound Skeleton

Skeletal rearrangements are common in strained polycyclic systems, as they provide a pathway to relieve ring strain and form more stable isomers. The synthesis of triquinane-type skeletons can be achieved through reagent-controlled skeletal rearrangements. solubilityofthings.com

Carbocation-mediated rearrangements, such as 1,2-hydride and 1,2-alkyl shifts, are well-documented in carbocation chemistry and are driven by the formation of a more stable carbocation. libretexts.org In the context of the this compound skeleton, the formation of a carbocation at a secondary position could trigger a rearrangement to a more stable tertiary carbocation at a bridgehead position. Such rearrangements are often observed in the chemistry of decalin, another bicyclic system. masterorganicchemistry.comchemistrysteps.com

The mechanism of these rearrangements involves a complex series of bond migrations and hydride shifts, often leading to a mixture of products. nih.gov The specific outcome of a rearrangement reaction can be influenced by the reaction conditions, including the nature of the solvent and the presence of catalysts.

Article on this compound Reaction Chemistry Not Possible Due to Lack of Available Research

An in-depth article focusing on the "," as outlined by the user's request, cannot be generated at this time. Extensive searches of scientific databases and scholarly articles have revealed a significant lack of published research on the specific chemical reactions of this compound.

The requested article was to be structured around the core topics of strain-induced skeletal rearrangements, catalyst-mediated bond reorganizations, and functional group interconversions pertaining to the this compound framework. However, no specific studies, detailed research findings, or data that would be necessary to populate such an article could be located. The scientific literature that is readily accessible does not appear to contain reports on the thermal, acid-catalyzed, or transition-metal-catalyzed reactions of this compound. Similarly, information regarding the functionalization of the this compound core through interconversion of functional groups is not available.

Without primary research data, reaction examples, mechanistic studies, and the corresponding analytical data, it is impossible to produce a scientifically accurate and informative article that adheres to the user's detailed outline and content requirements. The creation of data tables and a comprehensive list of all mentioned compounds is also unachievable in the absence of this foundational information.

Therefore, until research on the reaction chemistry of this compound is conducted and published in the scientific literature, the generation of the requested article is not feasible.

Tetrahydrotriquinacene As a Building Block in Advanced Molecular Architectures

Principles of Molecular Design Utilizing the Tetrahydrotriquinacene Scaffold

The rational design of complex molecules and materials hinges on the use of well-defined building blocks that offer control over the spatial arrangement of functional groups. The this compound scaffold is an exemplary platform in this regard due to several key structural features:

Rigid Concave Framework: Unlike flexible aliphatic or aromatic systems, the fused five-membered rings of this compound create a rigid, cup-shaped structure. This conformational rigidity ensures that appended functional groups are held in predictable orientations, minimizing conformational ambiguity and allowing for precise architectural control.

C3v Symmetry: The high degree of symmetry simplifies synthetic design and characterization. Functionalization at equivalent positions results in a single isomer, streamlining synthesis and purification. This symmetry is also crucial for creating highly ordered, self-assembled structures.

Defined Functionalization Vectors: The scaffold presents distinct sets of protons and carbon atoms that can be selectively functionalized. This allows chemists to install reactive handles on the "rim" or "base" of the bowl, directing subsequent covalent bond formation or non-covalent interactions in specific vectors away from the core.

These principles are powerfully illustrated in the chemistry of closely related C3-symmetric bowl-shaped molecules, such as tribenzotriquinacene (TBTQ). Researchers have synthesized TBTQ derivatives bearing six identical functional groups (e.g., -NO2, -NH2, -Br) on the peripheral positions of the aromatic rings. nih.gov These molecules serve as versatile starting materials for creating larger, three-dimensional networks, demonstrating how a rigid, symmetric core can be pre-programmed with chemical information for constructing more complex systems. nih.gov The design principle is clear: the core scaffold acts as a template, enforcing a specific geometric arrangement of reactive sites for building larger architectures.

Integration of this compound into Supramolecular Assemblies

Supramolecular chemistry, described as "chemistry beyond the molecule," focuses on systems held together by non-covalent interactions. mdpi.com The unique geometry of the this compound scaffold makes it an ideal component for creating sophisticated host-guest systems and self-assembled architectures.

The design of self-assembling systems requires precise control over non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The this compound scaffold provides a pre-organized concave surface that can be functionalized to create a binding pocket, or "host," for complementary "guest" molecules.

By appending specific functional groups to the rim of the this compound bowl, a synthetic receptor can be engineered. For instance, installing hydrogen bond donors or acceptors can facilitate the recognition and binding of substrates with complementary functionalities. Aromatic panels could be incorporated in derivatives to engage in π-π stacking interactions. This rational approach allows for the creation of systems with high selectivity and affinity for target guests.

While specific studies on this compound are limited, extensive research on the analogous TBTQ scaffold highlights this potential. TBTQ derivatives have been synthesized to act as supramolecular hosts for a variety of cations, anions, and neutral molecules, showcasing the power of using a C3-symmetric bowl for molecular recognition. globethesis.com

Host Molecule TypeGuest Molecule(s)Key InteractionsApplication
TBTQ CavitandCations (e.g., Ag⁺)Coordination, Cation-πSelective Ion Sensing
TBTQ CavitandAnionsHydrogen Bonding, Halogen BondingAnion Recognition
TBTQ HemicryptophaneFullerenes (C60)van der Waals, π-π StackingMolecular Encapsulation

This table presents data for the analogous Tribenzotriquinacene (TBTQ) scaffold to illustrate the principles of rational design for non-covalent interactions.

The rigid, curved nature of the this compound unit makes it an excellent "panel" for constructing larger, enclosed structures like macrocycles and molecular cages. By synthesizing derivatives with reactive groups at three or more positions on the rim, these units can be stitched together, either with flexible linkers to form macrocycles or with other rigid panels to create three-dimensional cages.

This strategy has been successfully employed using the TBTQ scaffold. For example, TBTQ derivatives have been used to synthesize complex cage compounds known as cryptophanes and hemicryptophanes. globethesis.com In one notable example, a tri-acid derivative of TBTQ was self-assembled with Cadmium(II) ions to form a [Cd3L2]-type metallo-cryptophane, where the TBTQ units form the caps (B75204) of the cage and the metal ions act as the linkers. globethesis.com This work demonstrates two key pathways for cage construction:

Covalent Synthesis: Linking functionalized scaffolds with strong, covalent bonds to form robust, permanent cage structures.

Coordination-Driven Self-Assembly: Using the directional nature of metal-ligand bonds to spontaneously assemble scaffolds into highly defined, often symmetric, cage architectures. mdpi.com

These approaches, proven with analogous scaffolds, provide a clear blueprint for how this compound could be used to create novel container molecules with tailored internal cavities for applications in catalysis, molecular transport, and sensing.

This compound in the Construction of Novel Covalent Molecular Frameworks

Beyond discrete molecules, the this compound scaffold is a powerful building block for creating extended, covalently linked materials with unique topologies and properties, including polymers and hybrid organic-inorganic frameworks.

The defined symmetry and valency of functionalized this compound make it an ideal monomer for polymerization. A trifunctionalized derivative, for instance, can act as a triangular node, which upon reaction with difunctional linear linkers, can lead to the formation of a two-dimensional covalent organic framework (COF). Similarly, derivatives with functional groups pointing in non-planar vectors can be used to construct three-dimensional polymeric networks.

The key advantage of using a rigid scaffold like this compound is the creation of polymers with intrinsic and permanent microporosity. Unlike flexible polymers that collapse, the rigidity of the monomer units ensures that the pores within the network remain accessible. This is a critical feature for applications in gas storage, separation, and heterogeneous catalysis. Research on peripherally functionalized TBTQ derivatives has explicitly identified them as starting materials for such "convex-concave organic networks." nih.gov

PropertyDescription
Monomer A this compound core functionalized with at least three reactive groups (e.g., boronic acids, amines, halides).
Linker A linear molecule with complementary reactive groups (e.g., halides, boronic acids).
Polymerization Reactions such as Suzuki or Sonogashira coupling, or condensation reactions, to form robust covalent bonds (e.g., C-C, imine).
Resulting Structure A 2D or 3D porous network with a highly regular structure and permanent porosity.

This table outlines the general synthetic strategy for creating covalent organic frameworks (COFs) from a trifunctionalized this compound monomer.

Hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs), are crystalline solids constructed from organic "linker" molecules connected by inorganic nodes, typically metal ions or clusters. frontiersin.org The properties of these materials—including pore size, surface area, and chemical functionality—can be precisely tuned by changing the constituent building blocks.

A functionalized this compound derivative bearing coordinating groups (e.g., carboxylates, pyridyls, triazoles) can serve as a sophisticated organic linker. Its rigid, three-dimensional structure can direct the formation of complex network topologies that are inaccessible with simple linear or planar linkers. The use of a C3-symmetric, tripodal this compound-based ligand could, for example, lead to the formation of highly porous frameworks with predictable geometries.

The self-assembly of a TBTQ-triacid with Cd(II) ions into a discrete cage demonstrates the principle on a molecular level. globethesis.com By extending this concept to network-forming conditions, the this compound scaffold could be incorporated into extended, crystalline hybrid materials. These materials are highly sought after for applications in gas storage, chemical separations, and catalysis, where the defined porous structure and the chemical nature of the organic scaffold play crucial roles. mdpi.comrsc.org

Future Directions and Emerging Research Avenues in Tetrahydrotriquinacene Chemistry

Exploration of Unconventional Reactivity and Novel Transformation Pathways

Future investigations into the chemistry of tetrahydrotriquinacene are expected to uncover unconventional reactivity patterns and novel transformation pathways, moving beyond its role as a mere synthetic intermediate. The unique stereoelectronic environment of the this compound core, with its fixed spatial arrangement of sigma and pi bonds, presents a fertile ground for exploring reactivity that deviates from conventional chemical behavior.

One promising area of research lies in the activation of C-H bonds within the this compound scaffold. The rigid structure may enforce unusual proximity between specific C-H bonds and reactive centers, potentially leading to regioselective and stereoselective functionalization that would be challenging to achieve in more flexible systems. The development of transition-metal catalyzed reactions tailored to the this compound framework could unlock pathways to previously inaccessible derivatives.

Furthermore, the strain inherent in the polycyclic structure could be harnessed to drive novel rearrangements and ring-opening reactions. By introducing strategically placed functional groups, researchers may be able to trigger cascade reactions that lead to the formation of complex and diverse molecular architectures in a single synthetic operation. The study of the photochemical and electrochemical behavior of this compound and its derivatives also represents a largely unexplored frontier, with the potential for discovering new light- or electricity-driven transformations.

Development of Advanced Computational Methodologies for this compound Systems

The intricate three-dimensional structure of this compound presents both a challenge and an opportunity for computational chemists. Future research will undoubtedly focus on the development and application of advanced computational methodologies to accurately predict and rationalize the behavior of these systems.

Density Functional Theory (DFT) will continue to be a crucial tool for investigating the electronic structure, stability, and reactivity of this compound and its derivatives. More sophisticated computational models will be required to accurately account for the subtle interplay of steric and electronic effects that govern its chemistry. For instance, the development of specialized basis sets and functionals tailored to strained polycyclic hydrocarbons could lead to more precise predictions of reaction outcomes and spectroscopic properties.

Beyond static DFT calculations, the application of ab initio molecular dynamics (AIMD) simulations will provide invaluable insights into the dynamic behavior of this compound in solution and its interactions with other molecules. These simulations can help to elucidate reaction mechanisms, predict conformational preferences, and understand the role of solvent effects in modulating reactivity. Furthermore, the integration of machine learning and artificial intelligence with quantum chemical calculations holds the promise of accelerating the discovery of new reactions and the design of novel this compound-based functional molecules.

A dissertation focusing on the synthesis of centro-substituted triquinacene derivatives has highlighted the use of ab initio molecular modeling to study the C-10-centered triquinacyl radical, cation, and anion, indicating a move towards understanding the reactive intermediates of this molecular family. researchgate.net

Innovation in Synthetic Disconnections and Expedient Assembly Strategies

While the synthesis of the triquinacene core has been a subject of intense research, the development of more efficient and versatile strategies for the assembly of the this compound framework remains a key objective. Future research will likely focus on innovative synthetic disconnections that allow for the rapid and stereocontrolled construction of the polycyclic system.

One promising approach involves the use of cascade reactions, where a single synthetic operation triggers a series of bond-forming events to assemble the complex molecular architecture. The development of novel cycloaddition or rearrangement cascades initiated by simple and readily available starting materials could significantly shorten the synthetic routes to this compound and its derivatives.

Retrosynthetic analysis will continue to be a guiding principle in the design of new synthetic strategies. By envisioning novel ways to deconstruct the target molecule, chemists can identify new and potentially more efficient synthetic pathways. For example, the application of ring-closing metathesis or radical cyclization strategies could offer new avenues for the construction of the five-membered rings of the this compound core. A study on the synthesis of centro-substituted triquinacene derivatives explored olefin metathesis chemistry, which, despite an unexpected cyclopropanation reaction, highlights the ongoing efforts to innovate in this area. researchgate.net

Prospective Roles of this compound in Advanced Organic Synthesis and Molecular Engineering

The unique structural features of this compound make it an attractive scaffold for applications in advanced organic synthesis and molecular engineering. Its rigid, concave shape can be exploited to create novel ligands for catalysis, molecular receptors for host-guest chemistry, and building blocks for the construction of complex supramolecular architectures.

In the realm of catalysis, this compound-based ligands could enforce specific coordination geometries on metal centers, leading to catalysts with enhanced selectivity and reactivity. The well-defined three-dimensional structure of the ligand could create chiral pockets around the active site, enabling highly enantioselective transformations.

As a building block in molecular engineering, the rigid framework of this compound can be used to control the spatial arrangement of functional groups with high precision. This could be leveraged to design molecular tweezers, clips, and containers for the selective recognition and binding of guest molecules. Furthermore, the incorporation of this compound units into polymers or extended solids could lead to materials with novel properties, such as high porosity or unique photophysical characteristics.

Q & A

Basic Research Questions

What are the established synthetic routes for tetrahydrotriquinacene, and how can reaction conditions be optimized?

This compound synthesis often involves multi-step pathways, such as hydride reduction of dimesylate intermediates (e.g., diol dimesylate 13 → this compound 14) . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC), isolating products via column chromatography, and controlling stoichiometry (e.g., equimolar ratios of reactants like tetrachloromonospirophosphazene and carbazolyldiamine in THF) . Solvent choice (e.g., THF for solubility) and reaction duration (e.g., 3 days at room temperature) are critical for yield improvement.

What characterization techniques are essential for confirming this compound’s structural integrity?

X-ray crystallography is the gold standard for structural elucidation, supplemented by spectroscopic methods (NMR, IR). Proper data presentation includes tabulating crystallographic parameters (bond angles, torsion angles) and ensuring reproducibility by cross-referencing with published datasets . For dynamic systems (e.g., conformational isomers), variable-temperature NMR or computational modeling may resolve ambiguities.

What safety protocols are critical when handling this compound in laboratory settings?

Researchers must adhere to hazard-specific guidelines:

  • Use fume hoods and personal protective equipment (PPE) due to potential toxicity .
  • Avoid long-term storage, as degradation may increase hazards; dispose of unused material via certified protocols (e.g., federal/state-regulated chemical waste systems) .
  • Reference updated Safety Data Sheets (SDS) for handling instructions and emergency measures .

Advanced Research Questions

How can experimental design parameters (e.g., solvent, catalyst) influence this compound’s reactivity in novel reactions?

Experimental design should prioritize:

  • Solvent polarity : THF vs. DMF for stabilizing intermediates in nucleophilic substitutions .
  • Catalyst selection : Triethylamine (Et3N) for acid scavenging in phosphazene syntheses .
  • Temperature gradients : Kinetic vs. thermodynamic control in multi-step syntheses (e.g., hydrolysis rates of p-nitrobenzoates at varying temperatures) .
    Methodological rigor includes designing control experiments and validating milestones via peer-reviewed protocols .

How can researchers resolve contradictions in data from divergent synthesis pathways?

Contradiction analysis frameworks (e.g., TRIZ model ) help identify conflicting parameters (e.g., yield vs. purity). For example, discrepancies in hydrolysis rates of derivatives (10b, 11b, 17b, 18b) may arise from steric effects or electronic factors. Triangulate data via:

  • Replicating experiments under identical conditions.
  • Cross-validating with computational simulations (DFT for transition states).
  • Applying statistical tests (e.g., ANOVA) to assess significance .

What methodologies elucidate structure-property relationships in this compound derivatives?

Combine experimental and computational approaches:

  • Synthetic modulation : Introduce substituents (e.g., phenyl groups) to study steric/electronic effects .
  • Crystallographic analysis : Correlate packing motifs with thermal stability .
  • Spectroscopic trends : Track substituent-induced shifts in NMR/IR spectra.
    Advanced studies may employ QSAR (Quantitative Structure-Activity Relationship) models to predict reactivity .

How can kinetic and thermodynamic studies improve understanding of this compound’s reactivity?

  • Kinetic measurements : Monitor hydrolysis rates of derivatives (e.g., p-nitrobenzoates) at controlled temperatures to derive activation parameters (ΔH‡, ΔS‡) .
  • Thermodynamic profiling : Use calorimetry (DSC) to assess stability under thermal stress.
  • Computational validation : Compare experimental data with DFT-calculated energy barriers .

What statistical methods ensure robust analysis of this compound’s experimental data?

  • Triangulation : Validate findings via multiple techniques (e.g., NMR, HPLC, X-ray) .
  • Error analysis : Report standard deviations for replicated measurements (e.g., kinetic rates) .
  • Multivariate analysis : Apply PCA (Principal Component Analysis) to identify dominant variables in reactivity datasets .

What challenges arise in reproducing this compound syntheses from literature, and how can they be mitigated?

Common issues include:

  • Ambiguous protocols : Missing details in solvent purification or catalyst activation .
  • Batch variability : Use COA (Certificate of Analysis) to verify reagent purity .
    Solutions involve:
  • Replicating procedures verbatim before optimization.
  • Documenting deviations meticulously .

How can researchers formulate hypotheses about this compound’s unexplored applications using literature gaps?

Adopt frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) :

  • Novelty : Target understudied derivatives (e.g., spirocyclic analogs) .
  • Feasibility : Align with available techniques (e.g., X-ray crystallography, DFT).
  • Relevance : Address gaps in catalysis or materials science .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.